molecular formula C23H31N5O2 B2895638 2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2176125-12-3

2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2895638
CAS RN: 2176125-12-3
M. Wt: 409.534
InChI Key: ZYOBHQIVEBOXKZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains two piperidine rings, which are six-membered rings containing one nitrogen atom. Piperidine is a common motif in many pharmaceuticals and alkaloids . The compound also contains a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms. Pyridazinones are often found in drugs due to their wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired stereochemistry and the availability of starting materials. Piperidine derivatives can be synthesized through various intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple nitrogen atoms suggests that the compound could exist in different tautomeric forms. The stereochemistry at the two piperidine rings could also significantly affect the compound’s properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The piperidine rings might undergo reactions such as N-alkylation or N-acylation. The pyridazinone ring could participate in reactions like ring-opening or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present and the overall shape of the molecule .

Scientific Research Applications

Synthesis and Molecular Docking

The compound's derivatives have been synthesized and evaluated for their binding energies against specific target proteins, showing moderate to good results. These derivatives exhibited antimicrobial and antioxidant activity, highlighting their potential in medicinal chemistry and drug discovery processes (Flefel et al., 2018).

Chemical Synthesis for Alkaloids

The compound's framework has been utilized in the enantioselective synthesis of various alkaloids, demonstrating its versatility in organic synthesis. This process has led to the creation of several piperidine, indolizidine, and quinolizidine alkaloids, which are valuable for their medicinal properties (Amat et al., 2003).

Insecticidal Activity

Pyridine derivatives, including structures related to the specified compound, have shown significant insecticidal activity against certain pests. This suggests potential applications in agricultural pest management and the development of new insecticides (Bakhite et al., 2014).

Analgesic and Antiparkinsonian Activities

Derivatives of the compound have been synthesized and shown to possess notable analgesic and antiparkinsonian activities. This indicates its potential use in developing treatments for pain and Parkinson's disease, offering new avenues for therapeutic intervention (Amr et al., 2008).

Antihypertensive Activity

The compound's derivatives have been synthesized and evaluated for their antihypertensive activity through molecular docking studies. One derivative was identified as an active inhibitor of the Angiotensin Converting Enzyme (ACE), suggesting its potential as a treatment for hypertension (Imran & Nayeem, 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Given the presence of piperidine and pyridazinone rings, it’s possible that the compound could interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling the compound, especially if its toxicity is unknown .

Future Directions

Future research could involve further exploration of the compound’s biological activity and potential therapeutic uses. Additionally, studies could be conducted to optimize the synthesis of the compound and improve its properties .

properties

IUPAC Name

2-[[1-[(1-acetylpiperidin-3-yl)methyl]piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-18(29)27-12-2-3-20(16-27)15-26-13-8-19(9-14-26)17-28-23(30)5-4-22(25-28)21-6-10-24-11-7-21/h4-7,10-11,19-20H,2-3,8-9,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOBHQIVEBOXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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